molecular formula C9H6N6O3 B2638656 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 482573-96-6

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B2638656
CAS No.: 482573-96-6
M. Wt: 246.186
InChI Key: TYLYXKJAVLSNFG-UHFFFAOYSA-N
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Description

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-1H-pyrazole with a suitable pyrimidine derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole: Shares the nitro-pyrazole moiety but lacks the fused pyrimidine ring.

    Pyrazolo[1,5-a]pyrimidine: Lacks the nitro group but shares the fused ring system.

Uniqueness

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to the combination of the nitro group and the fused pyrazole-pyrimidine ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-nitropyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O3/c16-9-1-8-10-2-6(4-14(8)12-9)13-5-7(3-11-13)15(17)18/h1-5H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLYXKJAVLSNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2NC1=O)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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